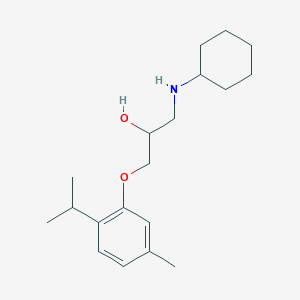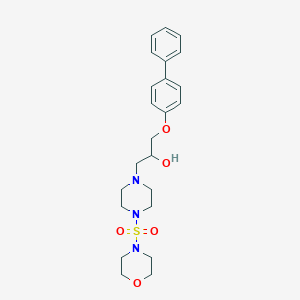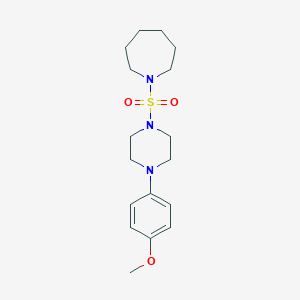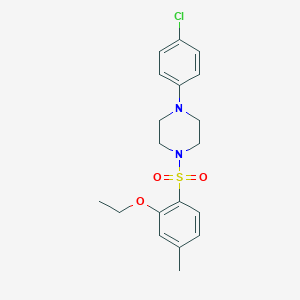
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine (also known as TFMPP) is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive and pharmacological properties. TFMPP has been found to have a wide range of effects on the central nervous system, including alterations in mood, perception, and cognition. In
Wissenschaftliche Forschungsanwendungen
TFMPP has been used extensively in scientific research for its psychoactive and pharmacological properties. It has been found to have a wide range of effects on the central nervous system, including alterations in mood, perception, and cognition. TFMPP has been used in studies investigating the role of serotonin receptors in the brain, as well as in studies examining the effects of psychoactive substances on behavior and cognition.
Wirkmechanismus
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A serotonin receptors in the brain. These receptors are involved in the regulation of mood, anxiety, and cognition. TFMPP has also been found to have affinity for other neurotransmitter receptors, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
TFMPP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. TFMPP has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages as a research tool. It is relatively easy and inexpensive to synthesize, and it has well-characterized pharmacological properties. TFMPP has also been found to be relatively safe in animal studies, with no significant toxicity reported at low to moderate doses. However, there are also limitations to the use of TFMPP in lab experiments. Its psychoactive effects may confound the interpretation of behavioral and cognitive tests, and its effects on neurotransmitter systems may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research on TFMPP. One area of interest is the role of serotonin receptors in the regulation of mood and anxiety. TFMPP has been found to have effects on these systems, and further research may shed light on the mechanisms underlying these effects. Another area of interest is the development of new compounds based on the structure of TFMPP, with potential applications in the treatment of psychiatric disorders. Finally, there is a need for further research on the safety and toxicity of TFMPP, particularly in humans.
Synthesemethoden
TFMPP can be synthesized through a multi-step process that involves the reaction of piperazine with 4-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with 2-ethoxy-4-methylbenzenesulfonyl chloride. The final product is obtained through purification and isolation of the compound.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(2-ethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-18-14-15(2)4-9-19(18)26(23,24)22-12-10-21(11-13-22)17-7-5-16(20)6-8-17/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVVWWOLSBFTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)
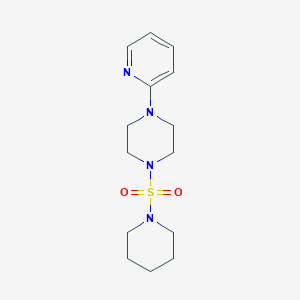


![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)
![4-(4-Chlorophenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B503048.png)
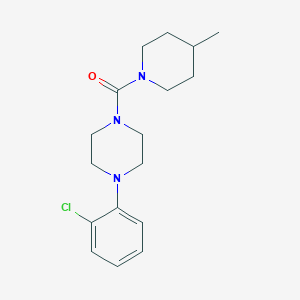


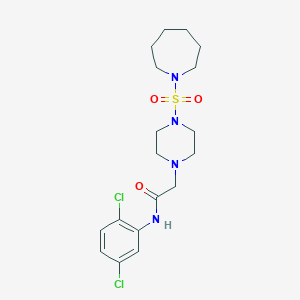
![1-([1,1'-Biphenyl]-4-yloxy)-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-propanol](/img/structure/B503056.png)
